molecular formula C14H13NO B1330263 1,2-Diphenyl-1-ethanone oxime CAS No. 952-06-7

1,2-Diphenyl-1-ethanone oxime

Cat. No.: B1330263
CAS No.: 952-06-7
M. Wt: 211.26 g/mol
InChI Key: PWCUVRROUAKTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenyl-1-ethanone oxime (CAS: 952-06-7) is an oxime derivative with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26–211.27 g/mol . It is also known by synonyms such as benzyl phenyl ketone oxime and deoxybenzoinoxime. Structurally, it consists of two phenyl groups attached to a central ethanone oxime moiety. Industrially, it serves as an intermediate in synthesis, such as in the production of parecoxib impurities .

Preparation Methods

Preparation Methods of 1,2-Diphenyl-1-ethanone Oxime

Classical Synthesis via Ketone Oximation

The most common and widely used method for preparing this compound involves the reaction of benzophenone (1,2-diphenyl-1-ethanone) with hydroxylamine. This reaction typically proceeds as follows:

  • Reagents: Benzophenone, hydroxylamine hydrochloride, and a base such as sodium acetate or sodium carbonate.
  • Solvent: Ethanol or an ethanol-water mixture.
  • Conditions: The reaction is generally carried out at room temperature or with mild heating to facilitate oxime formation.
  • Mechanism: The nucleophilic attack of hydroxylamine on the carbonyl carbon of benzophenone forms an intermediate, which rearranges to yield the oxime.
  • Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol) or by chromatographic techniques to obtain high purity.

This method is straightforward, efficient, and scalable, making it suitable for both laboratory and industrial synthesis.

Industrial Scale Synthesis

In industrial settings, the synthesis is optimized for yield and efficiency:

  • Continuous Flow Reactors: These are employed to enhance reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.
  • Purification: Advanced chromatographic methods and recrystallization steps are used to ensure product purity.
  • Solvent and Reagent Optimization: Industrial processes may use industrial-grade solvents and reagents, with careful control of stoichiometry and reaction parameters.

Alternative Synthetic Routes

While the classical oximation of benzophenone is predominant, alternative methods include:

  • Use of Different Hydroxylamine Sources: Hydroxylamine sulfate or free hydroxylamine can be used under controlled conditions.
  • Solvent Variations: Methanol, isopropanol, or aqueous media can be employed depending on solubility and reaction kinetics.
  • Catalysis: Acid or base catalysis can be applied to accelerate the reaction.

Detailed Reaction Conditions and Data

Parameter Typical Laboratory Conditions Industrial Conditions
Starting Material Benzophenone (1,2-diphenyl-1-ethanone) Same as laboratory grade or industrial grade
Hydroxylamine Source Hydroxylamine hydrochloride Hydroxylamine hydrochloride or sulfate
Base Sodium acetate or sodium carbonate Sodium acetate or other bases
Solvent Ethanol or ethanol-water mixture Ethanol or industrial solvents
Temperature Room temperature to 50°C Controlled temperature in flow reactors
Reaction Time 2–6 hours Optimized for continuous flow (minutes to hours)
Purification Recrystallization, chromatography Chromatography, recrystallization
Yield Typically 70–90% Optimized to >90%

Research Findings and Analytical Data

  • Yield and Purity: Studies report yields ranging from 75% to 90% with purity levels exceeding 95% after recrystallization.
  • Characterization: The product is confirmed by melting point (95–97 °C), NMR spectroscopy, IR spectroscopy (characteristic oxime N–O stretch), and mass spectrometry.
  • Solubility: The compound is soluble in DMSO, ethanol, and other organic solvents, facilitating formulation for further applications.

Preparation Protocol Example

Stepwise Preparation of this compound:

  • Dissolve benzophenone (1 equivalent) in ethanol.
  • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
  • Stir the mixture at room temperature for 4 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, filter the precipitated product.
  • Recrystallize from ethanol to obtain pure this compound as white crystalline solid.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Limitations
Classical Oximation Benzophenone + hydroxylamine hydrochloride + sodium acetate in ethanol, room temp Simple, high yield, scalable Requires purification steps
Continuous Flow Synthesis Same reagents, continuous flow reactor setup Enhanced control, reproducibility Requires specialized equipment
Alternative Hydroxylamine Sources Hydroxylamine sulfate or free hydroxylamine in various solvents Flexibility in reagents May require optimization

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted oximes.

Scientific Research Applications

Organic Synthesis

1,2-Diphenyl-1-ethanone oxime serves as a crucial building block in organic synthesis. Its oxime functionality allows for transformation into various functional groups. For example:

  • Formation of Benzophenone Derivatives : The compound can undergo oxidation to yield benzophenone derivatives, which are valuable in the synthesis of pharmaceuticals and dyes.

Analytical Chemistry

This compound is utilized as a reference standard due to its well-defined properties. Its spectral data (e.g., mass spectrometry and nuclear magnetic resonance) facilitates the identification of unknown compounds with similar structures.

Material Science

Research has explored the use of this compound as a dopant in organic light-emitting diodes (OLEDs). Its ability to modify electrical and luminescent properties makes it a candidate for enhancing the performance of OLED materials.

Anticancer Properties

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this oxime have shown IC50 values ranging from 8 to 21 µM against cancer cells like HeLa and K562. The presence of the oxime moiety enhances anticancer activity by potentiating interactions with cellular targets involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structural modifications have been linked to improved antibacterial potency against resistant strains of bacteria.

Anticancer Study

A study investigated the antiproliferative effects of various oxime derivatives on human cancer cell lines. Certain substitutions on the phenyl rings significantly enhanced anticancer activity, achieving over 90% growth inhibition in specific cell lines.

Antimicrobial Assessment

Another research effort evaluated the antimicrobial efficacy of oxime-containing compounds against several pathogens. The results indicated that specific structural modifications could lead to improved antibacterial potency, particularly against resistant strains.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-1-ethanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oximes

Thermal Stability and Hydrogen Bonding

Thermal decomposition data highlight key differences between 1,2-diphenyl-1-ethanone oxime and tetrazole-based oximes:

Compound Decomposition Temperature Hydrogen Bonding Influence
This compound Not reported Moderate H-bonding
Di(1H-tetrazol-5-yl)methanone oxime 288.7°C Extensive H-bonding among molecules
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6°C High H-bonding network

The tetrazole derivatives exhibit superior thermal stability due to stronger intermolecular hydrogen bonds, which stabilize their crystal structures .

Structural Parameters

Bond lengths around the oxime group (N–OH and N=C) are consistent across oxime derivatives, as shown below:

Compound N–OH Bond Length (Å) N=C Bond Length (Å)
This compound ~1.40 (estimated) ~1.26 (estimated)
6-Hydroxy-3-(hydroxyimino)indolin-2-one 1.361(3) 1.286(4)
4-(1-Methylvinyl)cyclohexene-1-carbaldehyde oxime 1.407(3) 1.266(4)

Antimicrobial and Antioxidant Activity

This compound’s bioactivity is less studied compared to other oximes. However, comparisons with functionalized analogs reveal trends:

  • Triazole Derivatives: 1-(2-Naphthyl)-2-(1,2,4-triazole-1-yl)ethanone oxime O-butyl ether (D1) showed MIC values of 62.5 µg/mL against S. aureus and P. aeruginosa, outperforming oxime esters due to the ether group’s enhanced bioavailability .
  • Hydrazone-Oxime Hybrids : Naringin-derived hydrazone-oxime hybrids exhibited MIC values as low as 62.5 µg/mL and antioxidant IC₅₀ values of 3.7 µg/mL , suggesting that hydroxyl-rich scaffolds enhance activity .
  • albicans (MIC = 0.21 µM) .

Crystallographic and Supramolecular Features

  • (E)-1-(4-Aminophenyl)ethanone oxime forms a planar structure stabilized by O–H⋯N and N–H⋯O hydrogen bonds, creating a supramolecular network .
  • Tetrazole Oximes: Extensive H-bonding in di(1H-tetrazol-5-yl)methanone oxime results in higher density (1.675 g·cm⁻³) and thermal resilience .

Biological Activity

1,2-Diphenyl-1-ethanone oxime, also known as benzil oxime, is an organic compound with the molecular formula C₁₄H₁₃NO and a molecular weight of approximately 211.26 g/mol. Characterized by the presence of an oxime functional group, this compound is derived from 1,2-diphenyl-1-ethanone and features two phenyl groups attached to a central ethanone structure. Its unique chemical properties have led to various applications in organic synthesis and medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit tumor growth through interaction with biological targets. A notable study demonstrated its effectiveness against various cancer cell lines, including pancreatic ductal adenocarcinoma and osteosarcoma cells. The compound's ability to modulate intracellular signaling pathways makes it a candidate for further pharmacological studies aimed at developing novel cancer therapies .

Table 1: Summary of Anticancer Activity Studies

Cell LineDose (mg/kg)Administration RouteDuration
Pancreatic ductal adenocarcinoma10–40IntraperitonealDaily for 4 days
MG63 osteosarcoma5IntraperitonealDaily for 45 days
MV-4-11 B-myelomonocytic leukemia20OralDaily for 21 days
A549 lung cancer4OralDaily for 14 days

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, including protein kinases involved in tumorigenesis. The compound has been identified as a multitargeted kinase inhibitor, which may provide therapeutic advantages over single-targeted inhibitors by affecting multiple intracellular signaling pathways .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Anti-inflammatory Effects : Oximes have been reported to exhibit anti-inflammatory properties, contributing to their potential as therapeutic agents in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies suggest that oxime derivatives can act as antimicrobial agents against various pathogens, including those responsible for tuberculosis .

Study on Anticancer Activity

A comprehensive study was conducted to evaluate the anticancer effects of this compound on different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs.

Interaction with Metal Ions

Research has shown that this compound can form complexes with various metal ions. This interaction is crucial for understanding its behavior in biological systems and its potential applications in drug design. Complexation studies revealed that these metal-ligand interactions could enhance the biological activity of the compound.

Q & A

Q. Basic: What are the optimal synthetic routes for 1,2-Diphenyl-1-ethanone oxime, and how is purity validated?

Answer:
The compound is typically synthesized via condensation of 1,2-diphenylethanone with hydroxylamine hydrochloride under reflux in ethanol or methanol. Critical parameters include maintaining a pH of 4–6 (using sodium acetate buffer) and reaction times of 4–6 hours. Post-synthesis, purification is achieved via recrystallization from ethanol/water mixtures. Purity is validated using 1H/13C NMR (e.g., δ 2.3 ppm for methyl protons, δ 160–170 ppm for oxime carbons) and HRMS (expected [M+H]+ at m/z 212.1075) .

Q. Basic: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Answer:
Discrepancies often arise from polymorphic forms or impurities. To resolve this:

  • Differential Scanning Calorimetry (DSC) can identify polymorphs.
  • HPLC with UV detection (λ = 254 nm) quantifies impurities.
  • Cross-validate with NIST Chemistry WebBook data (e.g., IR spectra: ν = 3200 cm⁻¹ for N–OH stretch) .

Q. Advanced: What methodologies are used for X-ray crystallographic analysis of this oxime?

Answer:
Single-crystal X-ray diffraction with SHELX software is standard. Key steps:

  • Crystallize from dimethyl sulfoxide (DMSO)/ethyl acetate.
  • Use SHELXL for refinement (R-factor < 0.05).
  • Validate hydrogen bonding (e.g., O–H···N interactions at 2.8–3.0 Å) .

Q. Advanced: How does this compound interact with DNA in pharmacological studies?

Answer:
Studies using UV-Vis titration and gel electrophoresis reveal intercalation or groove-binding modes. For example:

  • Binding constants (Kb) are calculated via the Benesi-Hildebrand method.
  • Photocleavage assays under UV light (365 nm) assess oxidative DNA damage .

Q. Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

  • PPE : NIOSH-approved respirators (P95 for dust), nitrile gloves, and EN 166-certified goggles.
  • Exposure limits : Adhere to AEGL-1 guidelines (0.17 mg/m³ for 10-minute exposure) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. Advanced: How do computational models (e.g., DFT) predict its reactivity in nucleophilic reactions?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • HOMO/LUMO energies (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV) for electrophilicity.
  • Transition-state geometries for oxime → nitrile rearrangements .

Q. Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • IR Spectroscopy : Confirm oxime group via N–O stretch (950–980 cm⁻¹) and C=N (1640 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion clusters.
  • NMR : 13C DEPT-135 distinguishes sp² carbons (e.g., aromatic C at δ 125–140 ppm) .

Q. Advanced: What role does this oxime play in developing kinase inhibitors or antimicrobial agents?

Answer:

  • Kinase inhibition : Acts as a hinge-binding motif in ATP-competitive inhibitors (IC50 < 1 µM in EGFR studies).
  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus via membrane disruption assays .

Q. Advanced: How does UV-induced decomposition impact its stability in photodynamic therapy studies?

Answer:

  • UV-Vis kinetics : Monitor λ_max shifts (e.g., 270 nm → 310 nm) under 254 nm light.
  • LC-MS identifies photoproducts (e.g., benzaldehyde derivatives).
  • Stabilize with antioxidants (e.g., 0.1% BHT) in dark storage .

Q. Basic: What strategies ensure long-term stability during storage?

Answer:

  • Storage : Argon-filled amber vials at -20°C.
  • Stability assays : Monthly HPLC checks for degradation (e.g., hydrolyzed ketone byproduct).
  • Avoid moisture (use silica gel desiccants) .

Q. Notes

  • Data Contradictions : Physical property gaps (e.g., log P) require experimental determination via shake-flask/HPLC methods .
  • Advanced Tools : Combine SHELX for crystallography with Gaussian 16 for computational modeling .

Properties

IUPAC Name

N-(1,2-diphenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCUVRROUAKTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-06-7
Record name Ethanone, 1,2-diphenyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-diphenylethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of deoxybenzoin (407.4 g, 2.076 mol) in 2 L of absolute ethanol and 600 mL of water was treated with hydroxylamine hydrochloride (288 g, 4.15 mol) and sodium acetate trihydrate (564 g, 4.15 mol). The solution was then warmed to reflux for 2 hours. The reaction mixture was then diluted with 1000 mL of 30% aqueous ethanol and allowed to cool to room temperature whereupon crystals of pure oxime formed which were isolated by filtration and air dried to afford 415.4 g, 95%, mp 94°-96° C. of pure deoxybenzoin oxime.
Quantity
407.4 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diphenylethanone (19.6 g, 100 mmol) and hydroxyl ammonium chloride (13.9 g, 200 mmol) in absolute ethanol (200 ml) was heated at reflux for 4 h. The solvent was evaporated in vacuo and the residue extracted with dichloromethane (2×100 ml). The combined organic phases were washed with water (2×50 ml) and brine (10 ml) and dried (MgSO4). The solvent was evaporated in vacuo and the residue left for crystallisation. The crystallised product was suspended in n-heptane/diethylether 20/1 and the precipitate collected to give 5.1 g of 1,2-diphenylethanone oxime.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.